SM-164 Hydrochloride falls under the category of Smac mimetics, which are compounds that mimic the natural Smac protein to promote apoptosis by antagonizing inhibitors of apoptosis proteins (IAPs). It was developed through structure-based design and synthesized as part of research aimed at enhancing therapeutic options for cancer treatment . The compound is primarily sourced from laboratory synthesis, with Cayman Chemical being one of the suppliers .
The synthesis of SM-164 involves several key steps that utilize various chemical reactions. The process begins with the preparation of intermediates from pyroglutamic acid, followed by a series of hydrogenation, hydrolysis, and condensation reactions. Key steps in the synthesis include:
SM-164 has a complex molecular structure characterized by its bivalent nature, allowing it to bind simultaneously to two sites on XIAP. The molecular formula is C62H84N14O6, with a molecular weight of approximately 1,121.4 g/mol. The structure includes:
The chemical reactions involving SM-164 primarily focus on its interactions with IAPs:
The mechanism by which SM-164 exerts its effects involves several critical steps:
SM-164 Hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C62H84N14O6 |
Molecular Weight | 1121.4 g/mol |
Solubility | Soluble in DMSO |
Stability | ≥4 years at -20°C |
Purity | ≥95% |
SM-164 has promising applications in cancer therapy due to its ability to induce apoptosis in resistant cancer cells:
SM-164 Hydrochloride is a bivalent small-molecule mimetic of the endogenous protein Second Mitochondria-derived Activator of Caspases (SMAC). It exhibits high-affinity binding to the Baculovirus IAP Repeat (BIR) domains of X-linked Inhibitor of Apoptosis Protein (XIAP), specifically the BIR2 and BIR3 subdomains. The BIR3 domain primarily inhibits caspase-9 (an initiator caspase), while the BIR2 domain, along with its adjacent linker region, suppresses caspase-3 and caspase-7 (executor caspases). SM-164 binds to XIAP containing both domains with a half-maximal inhibitory concentration (IC50) of 1.39 nM, which is 300-fold more potent than monovalent mimetics and 7,000-fold more potent than natural SMAC AVPI peptides. This high affinity arises from its simultaneous engagement of both BIR domains, effectively neutralizing XIAP’s anti-apoptotic function [1] [5] [10].
Table 1: Binding Affinities of SM-164 to Inhibitor of Apoptosis Proteins
Target Protein | Domain | Binding Affinity (Ki or IC50) |
---|---|---|
XIAP | BIR2 + BIR3 | IC50 = 1.39 nM |
XIAP | BIR2 + BIR3 | Ki = 0.56 nM |
Cellular IAP-1 | BIR2 + BIR3 | Ki = 0.31 nM |
Cellular IAP-2 | BIR3 | Ki = 1.1 nM |
Beyond XIAP, SM-164 targets Cellular Inhibitor of Apoptosis Protein-1 (cIAP-1) and Cellular Inhibitor of Apoptosis Protein-2 (cIAP-2) with nanomolar affinity (Ki = 0.31 nM and 1.1 nM, respectively). cIAP-1 and cIAP-2 regulate apoptosis indirectly via their E3 ubiquitin ligase activity, controlling nuclear factor kappa B (NF-κB) signaling and tumor necrosis factor alpha (TNFα) receptor complex assembly. SM-164 induces rapid degradation of cIAP-1/2 by promoting auto-ubiquitination, disrupting their ability to inhibit caspase activation and shifting cellular balance toward apoptosis. This degradation occurs within minutes at concentrations as low as 50 nM and is complete at 1–5 μM [3] [4] [9].
Table 2: Functional Effects of SM-164 on Inhibitor of Apoptosis Proteins
Effect | Target | Concentration Range | Outcome |
---|---|---|---|
cIAP-1 Degradation | cIAP-1 | 50 nM – 5 μM | Complete proteasomal degradation |
cIAP-2 Degradation | cIAP-2 | 50 nM – 5 μM | Complete proteasomal degradation |
XIAP Antagonism | BIR2/BIR3 domains | ≥1 nM | Caspase-3/7/9 activation |
SM-164 features two pharmacophores mimicking the AVPI tetrapeptide motif of SMAC, connected by a flexible linker. This bivalent design enables simultaneous interaction with the BIR2 and BIR3 domains of XIAP or heterodimeric complexes of cIAP-1/2. Structural studies confirm that the distance between pharmacophores optimizes binding to BIR domains within the same XIAP molecule. The bivalency confers a 300–7,000-fold increase in apoptotic potency compared to monovalent analogs (e.g., SM-122), as monovalent compounds lack the avidity effect necessary for efficient disruption of XIAP-caspase complexes [5] [6].
By antagonizing XIAP, SM-164 relieves inhibition of caspase-9 and caspase-3. Caspase-9 initiates the intrinsic apoptosis pathway by forming the apoptosome complex, while caspase-3 executes apoptosis by cleaving cellular substrates. SM-164 treatment at concentrations as low as 1 nM induces caspase-9 cleavage in leukemia cells and caspase-3 activation in hepatocellular carcinoma cells. In breast cancer models, this activation is evidenced by poly-ADP ribose polymerase cleavage, a hallmark of caspase-mediated apoptosis [2] [5] [8].
XIAP suppresses apoptosis by physically blocking caspase active sites: Its BIR3 domain binds caspase-9, while the BIR2-linker region inhibits caspase-3/7. SM-164 displaces XIAP from these caspases by competitively occupying BIR2 and BIR3 domains. In cell-free assays, SM-164 dissociates XIAP-caspase-9 complexes with IC50 values in the low nanomolar range. This disruption restores caspase autoprocessing and catalytic activity, enabling apoptosis execution [4] [8].
cIAP-1/2 degradation by SM-164 triggers autocrine TNFα production, which activates death signaling. In resistant cancer cells (e.g., HCT116 colon carcinoma), exogenous TNFα enhances SM-164-induced apoptosis 10-fold. This synergy requires SM-164’s dual targeting: cIAP degradation enables TNFα production, while XIAP inhibition permits caspase activation. Feedback amplification of TNFα is a key mechanism for SM-164’s efficacy in apoptosis-resistant malignancies [5] [8].
cIAP-1 functions as an E3 ubiquitin ligase, catalyzing ubiquitination of nuclear factor kappa B-inducing kinase (NIK) and receptor-interacting protein kinase 1 (RIPK1). SM-164 binding induces cIAP-1 auto-ubiquitination and proteasomal degradation within 1–4 hours. This degradation stabilizes NIK, activating non-canonical NF-κB signaling and pro-apoptotic genes. Additionally, deubiquitinated RIPK1 forms pro-apoptotic complexes with Fas-associated death domain and caspase-8, further amplifying cell death [2] [4] [9].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7